molecular formula C25H25ClN2O4 B11305338 7-Chloro-2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11305338
M. Wt: 452.9 g/mol
InChI Key: LMXNYHYWURXSCP-UHFFFAOYSA-N
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Description

7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[3-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chloro group, a dimethylamino propyl chain, and a prop-2-en-1-yloxy phenyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[3-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the subsequent introduction of various substituents. The synthetic route typically starts with the preparation of the chromeno[2,3-c]pyrrole scaffold, followed by the introduction of the chloro group, the dimethylamino propyl chain, and the prop-2-en-1-yloxy phenyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the chromeno[2,3-c]pyrrole core allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the chloro group or other reactive sites, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloro group.

    Addition: The prop-2-en-1-yloxy group can participate in addition reactions, particularly with electrophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chloro group and the dimethylamino propyl chain may interact with enzymes or receptors, modulating their activity. The chromeno[2,3-c]pyrrole core may also play a role in the compound’s biological effects by interacting with cellular components and influencing signaling pathways.

Comparison with Similar Compounds

Similar compounds to 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[3-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other chromeno[2,3-c]pyrrole derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activities and applications. The unique combination of substituents in this compound, particularly the chloro group and the prop-2-en-1-yloxy phenyl group, distinguishes it from other related compounds.

Conclusion

7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-[3-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, drugs, and chemical processes.

Properties

Molecular Formula

C25H25ClN2O4

Molecular Weight

452.9 g/mol

IUPAC Name

7-chloro-2-[3-(dimethylamino)propyl]-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H25ClN2O4/c1-4-13-31-18-8-5-7-16(14-18)22-21-23(29)19-15-17(26)9-10-20(19)32-24(21)25(30)28(22)12-6-11-27(2)3/h4-5,7-10,14-15,22H,1,6,11-13H2,2-3H3

InChI Key

LMXNYHYWURXSCP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=CC=C4)OCC=C

Origin of Product

United States

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